

Didecyl Adipate as a Lipid Excipient: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Didecyl adipate*

Cat. No.: *B089541*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl adipate (CAS No. 105-97-5) is a diester of decyl alcohol and adipic acid.^[1] With the molecular formula $C_{26}H_{50}O_4$ and a molecular weight of 426.67 g/mol, it exists as a colorless, viscous liquid.^[2] While traditionally utilized as a plasticizer in the manufacturing of products like outdoor water pipes and artificial leather, and as an emollient in the cosmetics industry, its physicochemical properties suggest significant potential as a lipid excipient in pharmaceutical formulations.^[3] Its lipophilic nature makes it a candidate for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).^[4]

This technical guide provides a comprehensive overview of **didecyl adipate**'s properties, its potential applications in pharmaceutical drug delivery, and proposed experimental protocols for its evaluation. Due to a notable lack of extensive published research on **didecyl adipate** specifically within pharmaceutical formulations, this guide also draws upon data from structurally related adipate esters to infer potential applications and testing methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **didecyl adipate** is crucial for its effective application in pharmaceutical development. The following table summarizes key properties.

Property	Value	Reference
Chemical Name	Didecyl Adipate	[4]
Synonyms	Didecyl hexanedioate, Di-n-decyl adipate	[4]
CAS Number	105-97-5	[4]
Molecular Formula	C ₂₆ H ₅₀ O ₄	[2]
Molecular Weight	426.67 g/mol	[2]
Appearance	Colorless viscous liquid	[3]
Solubility	Insoluble in water; Soluble in most organic solvents and hydrocarbons.	[3]

Applications in Pharmaceutical Formulations

The lipophilic characteristics of **didecyl adipate** make it a promising excipient for various drug delivery systems, particularly for APIs with poor aqueous solubility.

Oral Drug Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5] This can lead to improved solubilization and absorption of lipophilic drugs.[6] **Didecyl adipate** can serve as the oil phase in SEDDS formulations.

A systematic approach is required to develop and characterize a **didecyl adipate**-based SEDDS formulation.

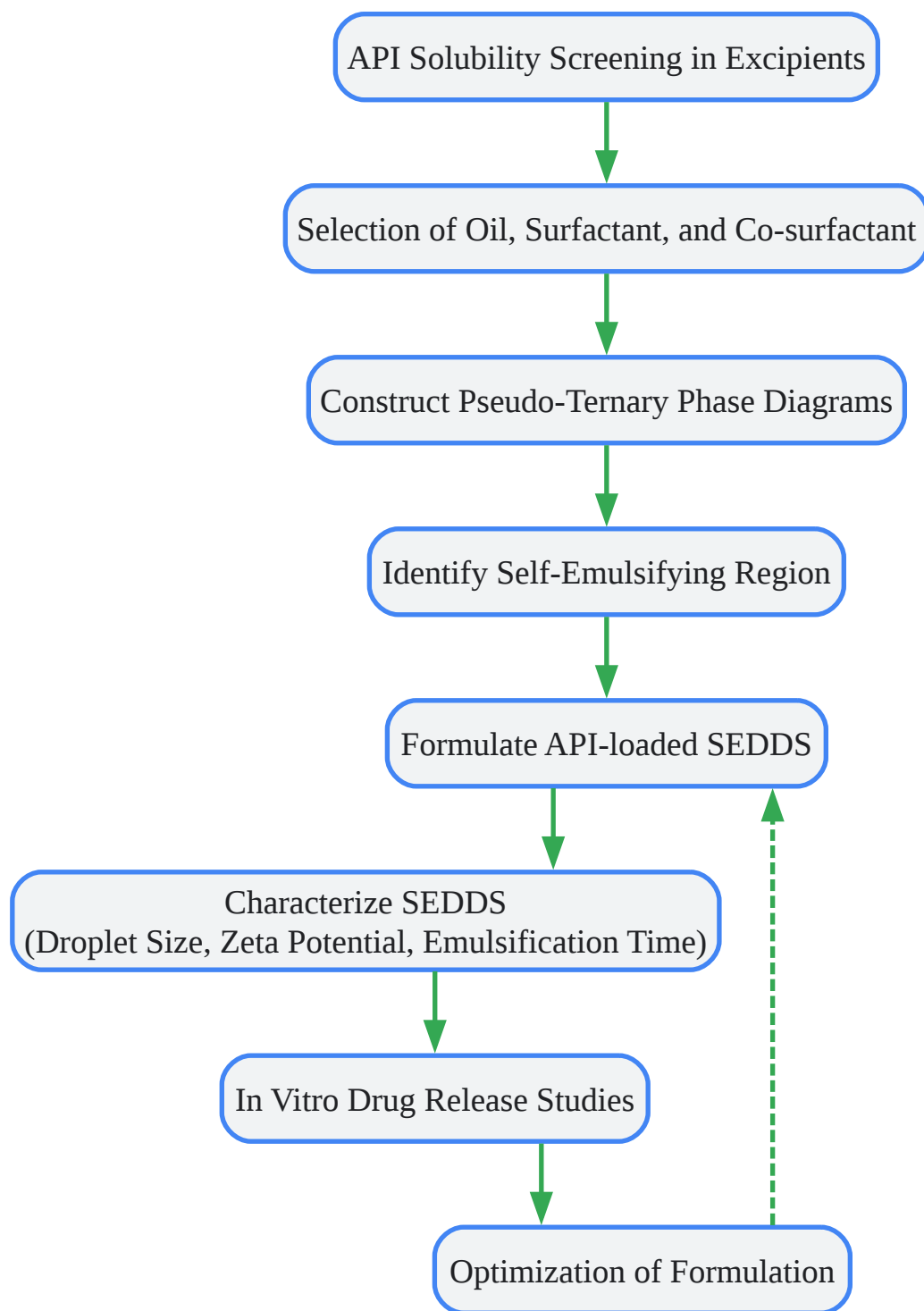
3.1.1.1 Materials:

- **Didecyl adipate** (oil phase)
- Surfactants (e.g., Tween 80, Cremophor EL)

- Co-surfactants/Co-solvents (e.g., Transcutol P, PEG 400)
- Active Pharmaceutical Ingredient (API)
- Distilled water

3.1.1.2 Methodology:

- Screening of Excipients: The solubility of the API in various oils, surfactants, and co-surfactants is determined to select the most suitable components for the SEDDS formulation.
- Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying regions, pseudo-ternary phase diagrams are constructed using the chosen oil, surfactant, and co-surfactant. Different ratios of surfactant to co-surfactant (S_{mix}) are prepared, and each S_{mix} ratio is mixed with the oil phase at various proportions. These mixtures are then titrated with water, and the formation of a clear or slightly bluish emulsion is visually observed.
- Preparation of SEDDS Formulations: Based on the phase diagrams, formulations with good self-emulsification properties are selected. The API is then incorporated into the optimized SEDDS pre-concentrate.
- Characterization of SEDDS:
 - Self-Emulsification Time: The time taken for the SEDDS pre-concentrate to form a homogenous emulsion upon dilution with an aqueous medium under gentle agitation is measured.
 - Droplet Size and Zeta Potential Analysis: The droplet size distribution and zeta potential of the resulting emulsion are determined using dynamic light scattering (DLS).
 - Thermodynamic Stability Studies: The formulations are subjected to stress tests, such as centrifugation and freeze-thaw cycles, to assess their physical stability.
 - In Vitro Drug Release: The release profile of the API from the SEDDS formulation is evaluated using a suitable dissolution apparatus, typically in a medium that mimics gastrointestinal conditions.



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SEDDS Development Workflow

Topical and Transdermal Drug Delivery

As an emollient, **didecyl adipate** can enhance the spreadability and feel of topical formulations.[7] Furthermore, related adipate esters have been shown to act as skin permeation enhancers. For instance, a study on various fatty acid diesters demonstrated their ability to increase the permeation of non-steroidal anti-inflammatory drugs through rat skin.[8] The proposed mechanism involves the extraction of lipids from the stratum corneum.[8]

The potential of **didecyl adipate** to enhance the dermal penetration of an API can be assessed using in vitro permeation studies.

3.2.1.1 Materials:

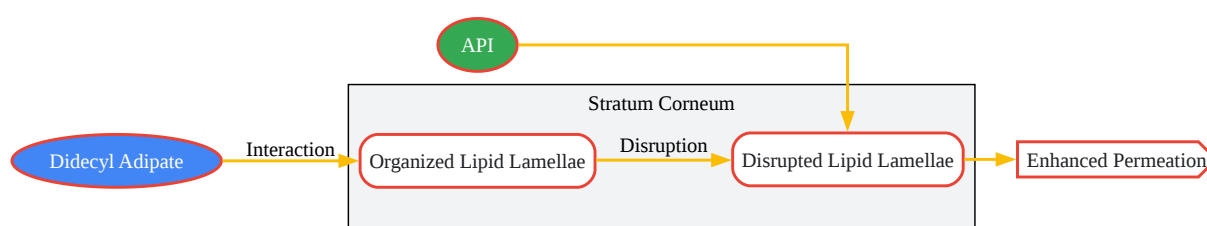
- Franz diffusion cells
- Excised rat or porcine skin
- Phosphate buffered saline (PBS) as the receptor medium
- **Didecyl adipate**
- Active Pharmaceutical Ingredient (API)
- Analytical method for API quantification (e.g., HPLC)

3.2.1.2 Methodology:

- **Skin Preparation:** Full-thickness abdominal skin is excised from euthanized rats. The subcutaneous fat and connective tissues are carefully removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
- **Formulation Application:** A defined amount of the API formulated with **didecyl adipate** is applied to the surface of the skin in the donor compartment.
- **Permeation Study:** The receptor compartment is filled with PBS, maintained at 37°C, and stirred continuously. At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium.
- **API Quantification:** The concentration of the API in the collected samples is quantified using a validated analytical method, such as HPLC.

- **Data Analysis:** The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux and permeability coefficient are calculated from the linear portion of the plot.

While a specific signaling pathway for **didecyl adipate** is not established, the general mechanism for lipid-based permeation enhancers involves the disruption of the highly organized lipid lamellae in the stratum corneum.



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Mechanism of Dermal Permeation Enhancement

Safety and Toxicology

Comprehensive toxicological data specifically for **didecyl adipate** in pharmaceutical applications is limited. However, safety assessments of related adipate esters in cosmetics provide some insights. For instance, diisodecyl adipate is considered a safe and non-irritating ingredient for most skin types.[7] Dibutyl adipate has been shown to be non-toxic in acute oral and dermal animal toxicity tests and is not a skin sensitizer.[9] Given the structural similarities, **didecyl adipate** is expected to have a low toxicity profile. However, for any new pharmaceutical application, a thorough toxicological evaluation according to regulatory guidelines is imperative.

Conclusion

Didecyl adipate possesses physicochemical properties that make it a promising candidate for use as a lipid excipient in pharmaceutical formulations, particularly for enhancing the oral

bioavailability and dermal delivery of poorly soluble drugs. While its application in the pharmaceutical industry is not yet well-documented in publicly available literature, the established use of related adipate esters provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a systematic approach for researchers and drug development professionals to explore the potential of **didecyl adipate** in novel drug delivery systems. Further research is warranted to fully characterize its performance and safety profile in various pharmaceutical applications.

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References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Dicapryl Adipate | C₂₆H₅₀O₄ | CID 7783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. Effect of fatty acid diesters on permeation of anti-inflammatory drugs through rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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